molecular formula C23H34Cl2N2O5 B13767993 Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride CAS No. 66903-03-5

Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride

Cat. No.: B13767993
CAS No.: 66903-03-5
M. Wt: 489.4 g/mol
InChI Key: XAHRUGWFUPQPBP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound (CAS 66903-03-5) features a benzyl alcohol core substituted with a 3,4,5-trimethoxy phenyl group and a piperazine-ethyl side chain linked at the alpha position. The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications.

The dihydrochloride form is likely obtained by treating the free base with hydrochloric acid .

Properties

CAS No.

66903-03-5

Molecular Formula

C23H34Cl2N2O5

Molecular Weight

489.4 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C23H32N2O5.2ClH/c1-27-19-7-5-6-18(16-19)25-12-10-24(11-13-25)9-8-20(26)17-14-21(28-2)23(30-4)22(15-17)29-3;;/h5-7,14-16,20,26H,8-13H2,1-4H3;2*1H

InChI Key

XAHRUGWFUPQPBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCC(C3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with m-methoxyphenyl bromide in the presence of a base, such as potassium carbonate, to introduce the methoxyphenyl group.

    Attachment of Benzyl Alcohol Moiety: The resulting intermediate is further reacted with benzyl chloride in the presence of a base to attach the benzyl alcohol moiety.

    Introduction of Trimethoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxy groups or to convert the benzyl alcohol moiety to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and strong bases like potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl group derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Biological Activity References
Target Compound (66903-03-5) Benzyl alcohol - 3,4,5-Trimethoxy phenyl
- Piperazinyl ethyl group
- Dihydrochloride
Potential microtubule binding, CNS receptor modulation (inferred)
3,4,5-Trimethoxybenzyl alcohol (Not specified) Benzyl alcohol 3,4,5-Trimethoxy phenyl Inhibits colchicine binding to tubulin; weak activity in enhancing iodoacetamide reactions
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol (119335-96-5) Benzenemethanol - 4-Methoxyphenylpiperazine
- Propoxy linker
Likely serotonin/dopamine receptor interaction (structural analogy to antipsychotics)
Trimethobenzamide Hydrochloride (Not specified) Benzamide 3,4,5-Trimethoxy phenyl Antiemetic; acts on chemoreceptor trigger zone
Combretastatin A4 (117048-59-6) Stilbene 3,4,5-Trimethoxy phenyl Vascular disrupting agent; inhibits angiogenesis via tubulin binding

Key Findings :

Tubulin Binding: The 3,4,5-trimethoxy substitution is a hallmark of colchicine-site binders (e.g., colchicine analogs, combretastatins).

Receptor Interaction: Piperazine derivatives are common in antipsychotics (e.g., aripiprazole) and serotonin receptor modulators. The target compound’s piperazine group may confer affinity for dopamine D2 or 5-HT receptors, distinguishing it from non-piperazine analogs like trimethobenzamide (a benzamide antiemetic) .

Solubility and Bioavailability: The dihydrochloride salt improves aqueous solubility compared to non-ionic forms (e.g., Combretastatin A4, a neutral stilbene). This property is advantageous for drug formulation and absorption .

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